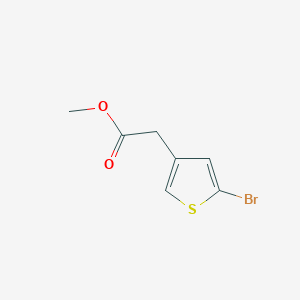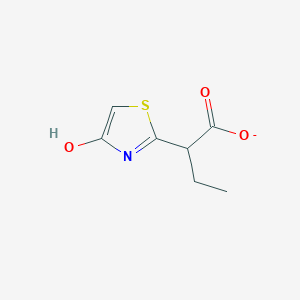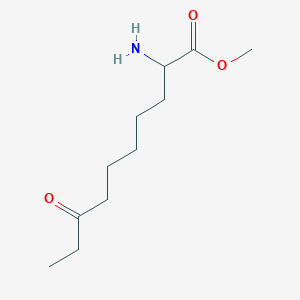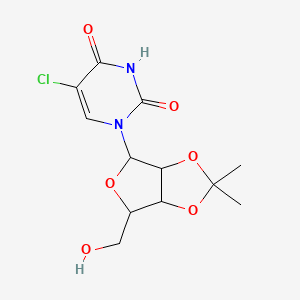
3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid is a compound that features a benzofuran ring, which is a versatile structure found in many biologically active molecules.
Métodos De Preparación
The synthesis of 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid typically involves the construction of the benzofuran ring followed by the introduction of the amino and butyric acid groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as catalytic hydrogenation and the use of protecting groups are often employed to achieve these goals .
Análisis De Reacciones Químicas
3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the benzofuran ring or other functional groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar compounds to 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid include other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound with applications in phototherapy.
Angelicin: Known for its anticancer properties.
What sets this compound apart is its unique combination of the benzofuran ring with the amino and butyric acid groups, which may confer distinct biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-amino-4-(2,3-dihydro-1-benzofuran-6-yl)butanoic acid |
InChI |
InChI=1S/C12H15NO3/c13-10(7-12(14)15)5-8-1-2-9-3-4-16-11(9)6-8/h1-2,6,10H,3-5,7,13H2,(H,14,15) |
Clave InChI |
FEYJHOXPZXHBNG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=CC(=C2)CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)





![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)
